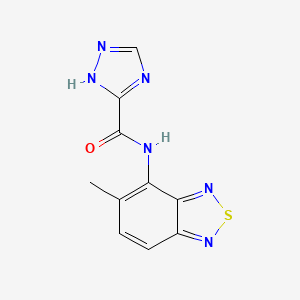

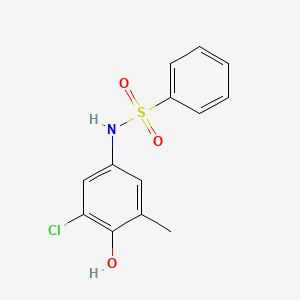

![molecular formula C19H30N4O2 B5537647 1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide" often involves multi-step chemical reactions, starting from basic heterocyclic units such as pyrazole or piperidine derivatives. For instance, compounds based on the pyrazole framework fused to a cycloalkene unit, with a 1-piperidinyl group as a substituent, are synthesized through the acylation of a chloro-substituted cyclic ketone followed by heterocyclization with hydrazine or hydroxylamine (Pinna et al., 2013).

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships and Receptor Antagonists

One significant application of this compound lies in its role as a potent, specific antagonist for brain cannabinoid receptors, particularly the CB1 receptor. The compound's structure-activity relationships have been extensively studied, revealing that certain structural features are crucial for its antagonist activity. These features include a para-substituted phenyl ring, a carboxamido group, and specific dichlorophenyl substituents on the pyrazole ring. The compound and its derivatives have potential therapeutic applications in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).

Synthesis and Characterization

Another research focus has been the synthesis and characterization of related compounds. For instance, pyrazole-based polyhydroquinoline scaffolds have been developed through a multicomponent cyclocondensation reaction, incorporating various enaminones and active methylene compounds. These compounds have been evaluated for their antibacterial, antitubercular, and antimalarial activities, and their structures have been characterized using NMR, IR, mass spectrometry, and elemental analysis (Nirav H. Sapariya et al., 2017).

Molecular Interaction Studies

Research has also delved into understanding the molecular interactions of the compound with cannabinoid receptors. Through conformational analyses and comparative molecular field analysis (CoMFA), insights into how the compound binds to the CB1 receptor have been gained. This research provides a basis for developing new pharmacological probes to explore cannabinoid receptor functions and potential therapeutic applications (J. Shim et al., 2002).

Antimicrobial and Antiparasitic Applications

The compound's derivatives have been explored for antimicrobial and antiparasitic applications. New libraries of fused pyran derivatives, synthesized under microwave irradiation, have been screened for their antibacterial, antitubercular, and antimalarial activities. This research indicates potential applications of these derivatives in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).

Antifatigue Effects and Crystal Structures

Benzamide derivatives of the compound have been synthesized and studied for their anti-fatigue effects. The crystal structures of these derivatives have potential applications in identifying binding sites for allosteric modulators of receptors. The research here provides insights into the therapeutic potential of these derivatives in enhancing physical endurance and understanding receptor modulation (Xianglong Wu et al., 2014).

Disease Vector Repellent Applications

The compound's analogs have been investigated as repellents against blood-feeding arthropods, potentially useful in controlling disease vectors. The stereoisomerism of these compounds influences their repellent efficacy, suggesting applications in public health and pest control (J. Klun et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(cyclopentanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c1-21(11-5-13-23-12-4-10-20-23)18(24)17-8-14-22(15-9-17)19(25)16-6-2-3-7-16/h4,10,12,16-17H,2-3,5-9,11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMMTFINEOELFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC=N1)C(=O)C2CCN(CC2)C(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

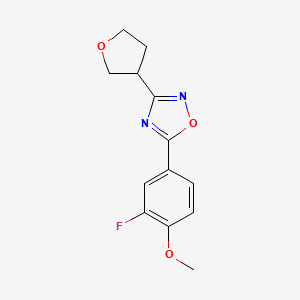

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

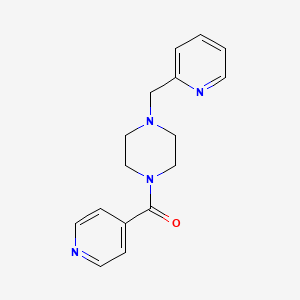

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

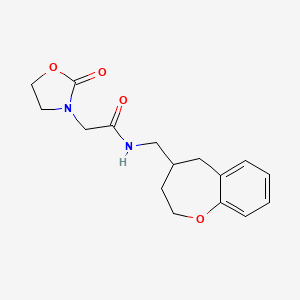

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)